L-Proline, 4-chloro-, cis-

Collagen-mimetic peptide Triple-helix stability Thermal denaturation

Researchers modulating collagen triple-helix stability or prolyl amide bond isomerism need stereochemically unambiguous cis-4-chloro-L-proline; the cis (4S) and trans (4R) diastereomers drive opposite conformational biases, making stereopure sourcing essential. This (2S,4S)-4-chloropyrrolidine-2-carboxylic acid delivers predictable thermal stability modulation (Tm ≈33 °C for (clp-Pro-Gly)10, ~8 °C below baseline) and a ~2 kcal/mol cis-trans isomerization barrier reduction versus Pro, enabling matched-pair SAR controls and sensitive prolyl isomerase substrate design. Key supply advantages: - Single-isomer identity confirmed by chiral HPLC, eliminating diastereomer cross-contamination risk. - Multi-gram batches available for peptide synthesis campaigns; custom fill weights accepted. - Ambient-temperature shipping; long-term storage at -20 °C under argon preserves ring integrity.

Molecular Formula C5H8ClNO2
Molecular Weight 149.57 g/mol
CAS No. 16214-30-5
Cat. No. B12983417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, 4-chloro-, cis-
CAS16214-30-5
Molecular FormulaC5H8ClNO2
Molecular Weight149.57 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)Cl
InChIInChI=1S/C5H8ClNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1
InChIKeyUYZNMRJCNSDDFV-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Chloro-L-proline: Identity and Comparator Context


L-Proline, 4-chloro-, cis- (CAS 16214-30-5), also designated (2S,4S)-4-chloroproline or clp, is a non-natural, chlorinated pyrrolidine amino acid. Its defining feature is the cis (4S) stereochemical relationship between the 2-carboxylate and 4-chloro substituent, which imposes distinct ring-puckering and backbone conformational preferences relative to both natural proline and its trans (4R) diastereomer [1][2]. This stereoelectronic divergence makes the compound a precise probe for structure–activity studies on prolyl amide bond isomerism and for engineering collagen-mimetic peptide stability, rather than a generic proline substitute.

cis-4-Chloro-L-proline: Non-Interchangeability with Proline Analogs


Substituting a 4-substituted proline analog for another can produce contradictory experimental outcomes because the cis (4S) and trans (4R) stereochemistry drives opposite conformational biases. cis-4-Chloro-L-proline (clp) weakens the trans amide bond preference compared to natural proline, whereas trans-4-chloro-L-proline (Clp) strengthens it [1]. In collagen-mimetic peptides, placing Clp in the Yaa position yields a triple helix that is significantly more stable than the (Pro-Pro-Gly)10 baseline, but substituting clp at the identical position produces helices of only baseline stability [1]. These divergent effects demonstrate that 4-chloroproline stereoisomers are functionally non-fungible, making stereochemically defined procurement essential for reproducible peptide design, collagen engineering, and prolyl isomerase studies [2].

cis-4-Chloro-L-proline: Quantitative Differential Evidence


Collagen Triple-Helix Thermal Stability: clp vs. Clp vs. Proline

In collagen-mimetic peptides of sequence (Xaa–Yaa–Gly)10, inserting trans-4-chloro-L-proline (Clp) at the Yaa position yields a melting temperature (Tm) of 52 °C, an 11 °C increase over the (Pro–Pro–Gly)10 baseline Tm of 41 °C [1]. In contrast, the cis diastereomer clp produces a Tm of only 33 °C under the same conditions, 8 °C below the baseline and 19 °C lower than Clp, demonstrating that the cis configuration has a destabilizing effect [1]. (Pro–Hyp–Gly)10, the natural collagen standard, melts at 69 °C, confirming that neither chlorinated analog fully recapitulates hydroxyproline behavior [2].

Collagen-mimetic peptide Triple-helix stability Thermal denaturation

Prolyl Amide Bond Conformation: clp vs. Clp vs. Proline

The cis-4-chloro-L-proline residue (Ac-clp-OMe) exhibits a weaker preference for the trans prolyl amide bond than Ac-Pro-OMe, whereas the trans diastereomer (Ac-Clp-OMe) has a stronger trans preference [1]. In water, the rotational barrier to prolyl cis–trans isomerization for Ac-clp-NHMe is approximately 2 kcal/mol lower than for Ac-Clp-NHMe and Ac-Pro-NHMe [2]. The X-ray crystal structure of Ac-clp-NHMe adopts a conformation that is the most preferred in water, whereas the Ac-Clp-NHMe crystal structure is a local minimum with ΔG = 2.0 kcal/mol above the global minimum [2].

Prolyl amide bond Cis-trans isomerization Computational chemistry

Steric Clash in Double-Chlorinated Collagen Peptides

While (Pro–Clp–Gly)10 and (clp–Pro–Gly)10 each form stable triple helices, the (clp–Clp–Gly)10 peptide does not form a stable triple helix at all, attributed to deleterious steric interactions between proximal chlorine atoms on different strands when both the Xaa and Yaa positions carry the cis-4-chloro substituent [1]. This contrasts with (Pro–Clp–Gly)10 (Tm = 52 °C) and (clp–Pro–Gly)10 (Tm = 33 °C), both of which form measurable helices [2].

Collagen triple helix Steric interaction Peptide design

Solid-State Conformational Mimicry: cis vs. trans vs. Hydroxyproline

X-ray crystallography reveals that the solid-state structure of Ac-Clp-OMe (trans) is virtually identical to that of Ac-Hyp-OMe (4R-hydroxyproline), whereas Ac-clp-OMe (cis) adopts a conformation that is similar to Ac-Pro-OMe [1]. This indicates that cis-4-chloro-L-proline is not a hydroxyproline mimic but rather a chlorinated proline mimic in the solid state, contrasting with the trans isomer's ability to partially recapitulate hydroxyproline geometry [1].

X-ray crystallography Proline ring pucker Conformational mimicry

Validated Research Applications for cis-4-Chloro-L-proline


Destabilized Collagen-Mimetic Peptides for Degradation Studies

For applications requiring collagen-mimetic peptides that melt at or below native (Pro–Pro–Gly)10 stability, cis-4-chloro-L-proline provides a predictable Tm of ~33 °C when placed at the Xaa position of (clp–Pro–Gly)10, 8 °C below the proline baseline [1]. This enables systematic modulation of helix stability without resorting to sequence truncation, which would alter register and folding cooperativity.

Stereoelectronic Probe for Prolyl Isomerization Kinetics

The ~2 kcal/mol reduction in the cis–trans isomerization barrier of Ac-clp-NHMe relative to Ac-Pro-NHMe and Ac-Clp-NHMe [1] makes this compound a uniquely sensitive substrate for studying prolyl isomerase catalysis, peptidyl-prolyl cis/trans isomerization in protein folding, and the design of conformationally switchable peptide sequences.

Negative Control for Chloroproline Collagen Stabilization Screens

Because trans-4-chloro-L-proline (Clp) elevates triple-helix Tm by 11 °C over baseline, whereas cis-4-chloro-L-proline reduces it by 8 °C [1], the cis isomer serves as a matched-pair negative control in structure–activity relationship studies that seek to isolate stereoelectronic contributions to collagen stability from steric or hydrogen-bonding effects.

Proline Surrogate with Chlorine Spectroscopic Handle

The solid-state structure of Ac-clp-OMe is similar to that of Ac-Pro-OMe [1], meaning cis-4-chloro-L-proline can replace proline without gross conformational perturbation while providing the chlorine atom as an anomalous scattering label for X-ray crystallography or an NMR-active quadrupolar nucleus for local environment probing.

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